molecular formula C9H6O3S B3325840 Benzo[b]thiophene-6-carbaldehyde 1,1-dioxide CAS No. 2226039-40-1

Benzo[b]thiophene-6-carbaldehyde 1,1-dioxide

Cat. No.: B3325840
CAS No.: 2226039-40-1
M. Wt: 194.21 g/mol
InChI Key: ZVCIMCAWVJCSII-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-6-carbaldehyde 1,1-dioxide is a heterocyclic compound that contains both sulfur and oxygen atoms within its structure. This compound is part of the benzothiophene family, which is known for its diverse chemical properties and applications in various fields such as medicinal chemistry, organic synthesis, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[b]thiophene-6-carbaldehyde 1,1-dioxide typically involves the use of 6-bromobenzo[b]thiophene as a starting material. The process begins with the formation of a Grignard reagent by reacting 6-bromobenzo[b]thiophene with magnesium in tetrahydrofuran (THF). This intermediate is then treated with N,N-dimethylformamide (DMF) to yield the desired aldehyde .

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophene-6-carbaldehyde 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzo[b]thiophene-6-carbaldehyde 1,1-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzo[b]thiophene-6-carbaldehyde 1,1-dioxide is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[b]thiophene-6-carbaldehyde 1,1-dioxide is unique due to the presence of both an aldehyde group and a 1,1-dioxide functional group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

1,1-dioxo-1-benzothiophene-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3S/c10-6-7-1-2-8-3-4-13(11,12)9(8)5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCIMCAWVJCSII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CS2(=O)=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
Benzo[b]thiophene-6-carbaldehyde 1,1-dioxide

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